6-Nitroquinoline-8-carboxylic acid
Overview
Description
6-Nitroquinoline-8-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6N2O4. It is a derivative of quinoline, characterized by the presence of a nitro group at the 6th position and a carboxylic acid group at the 8th position. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinoline-8-carboxylic acid typically involves the nitration of quinoline derivatives followed by oxidation and hydrolysis steps. One common method includes:
Nitration: Nitration of 2-methylquinoline to produce a mixture of isomeric 8-nitro- and 5-nitro-2-methylquinolines.
Industrial Production Methods: Industrial production methods often utilize green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to enhance yield, reduce reaction times, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Nitroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 7.
Oxidation: The carboxylic acid group can be oxidized to form quinoline-8-carboxylic acid derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 6-Aminoquinoline-8-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Oxidation: Quinoline-8-carboxylic acid derivatives.
Scientific Research Applications
6-Nitroquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Nitroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of the enzyme-DNA complex and subsequent bacterial cell death . In anticancer research, it may induce apoptosis by generating reactive oxygen species and causing DNA damage .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
6-Nitroquinoline: Lacks the carboxylic acid group but shares similar reactivity due to the nitro group.
Quinoline-8-carboxylic acid: Lacks the nitro group but retains the carboxylic acid functionality.
Uniqueness: 6-Nitroquinoline-8-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
6-nitroquinoline-8-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-10(14)8-5-7(12(15)16)4-6-2-1-3-11-9(6)8/h1-5H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUCNXBOHHWZQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220866 | |
Record name | 6-Nitro-8-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70585-52-3 | |
Record name | 6-Nitro-8-quinolinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070585523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Nitro-8-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-NITRO-8-QUINOLINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79SQ9YL7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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